2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride
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Overview
Description
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group linked to a benzyl group with a pyridin-2-yloxy substituent
Mechanism of Action
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially alter the function of the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
For instance, indole derivatives have been found to influence pathways related to inflammation, cancer, and viral infections . Similarly, imidazole derivatives have been associated with pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of dimethyl groups: The furan ring can be methylated using reagents like methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the benzyl group: This step involves the reaction of the furan derivative with a benzyl halide in the presence of a base like potassium carbonate.
Formation of the carboxamide group: The benzyl-substituted furan can be reacted with an amine, such as pyridin-2-yloxyamine, to form the carboxamide linkage.
Hydrochloride salt formation: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Amines, alcohols.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler furan derivative with similar structural features but lacking the benzyl and carboxamide groups.
N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide: A related compound without the dimethyl substitution on the furan ring.
2,5-dimethyl-N-benzylfuran-3-carboxamide: Similar structure but without the pyridin-2-yloxy group.
Uniqueness
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride is unique due to the combination of its furan ring, dimethyl substitution, benzyl group, and pyridin-2-yloxy substituent. This unique structure can confer specific properties and activities that are not observed in simpler or less substituted analogs.
Properties
IUPAC Name |
2,5-dimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-13-10-17(14(2)23-13)19(22)21-12-15-6-5-7-16(11-15)24-18-8-3-4-9-20-18;/h3-11H,12H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPDLXVGCVAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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